3-Chloro-2-hydrazinopyridine

Organic Synthesis Process Chemistry Hydrazinopyridine Derivatives

Procure high-purity 3-Chloro-2-hydrazinopyridine (≥98%) for optimal yields in copper-catalyzed cyclization (51.7% vs 4.7% with isomers) and robust biological activity. Its precise 2-hydrazino-3-chloro pattern is essential for pyrazolone insecticide synthesis and anticancer hydrazone derivatization. Insist on material meeting this exact substitution to ensure synthetic efficiency and target engagement.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 22841-92-5
Cat. No. B1363166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydrazinopyridine
CAS22841-92-5
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NN)Cl
InChIInChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
InChIKeyXAYCTBDPZIKHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydrazinopyridine (CAS 22841-92-5) Procurement Guide: A Halogenated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2-hydrazinopyridine (CAS 22841-92-5) is a halogenated heterocyclic building block comprising a pyridine ring substituted with a chlorine atom at the 3-position and a hydrazine group at the 2-position . It is characterized by a molecular weight of 143.57 g/mol and a typical melting point of 165–167°C . The compound serves as a critical intermediate in the synthesis of ryanodine receptor insecticides (e.g., chlorantraniliprole, cyantraniliprole) and has been investigated for its ability to inhibit protein synthesis and induce apoptosis in lepidopteran models .

Why 3-Chloro-2-hydrazinopyridine Cannot Be Replaced by Other Hydrazinopyridine Isomers or Generic Alternatives


Substituting 3-chloro-2-hydrazinopyridine with closely related analogs—such as 2-hydrazinopyridine, 3-chloro-4-hydrazinopyridine, or 2-chloro-6-hydrazinopyridine—fundamentally alters reaction outcomes and biological activity due to the precise positioning of the chlorine and hydrazine moieties [1]. The 2-hydrazino-3-chloro substitution pattern is essential for the copper-catalyzed cyclization that forms the pyrazolone core of diamide insecticides; isomeric hydrazinopyridines fail to undergo the same transformation efficiently, resulting in dramatically lower yields (4.7% vs 51.7% overall process yield) [2]. Furthermore, the compound's ability to form hydrogen bonds with the lepidopteran ryanodine receptor depends on the exact spatial arrangement of the hydrazine group relative to the chlorine atom, a feature not shared by other regioisomers . Generic substitution therefore carries quantifiable risks in both synthetic efficiency and biological target engagement.

3-Chloro-2-hydrazinopyridine: Quantitative Comparative Evidence for Scientific Selection


Synthesis Yield Improvement Over Prior Art Methods: 99.53% vs 68.5–71%

When prepared from 2-fluoro-3-chloropyridine rather than 2,3-dichloropyridine, 3-chloro-2-hydrazinopyridine is obtained in substantially higher yield. A novel room-temperature method employing ethanol solvent achieved 99.53% yield and 99.15% purity [1]. This contrasts sharply with prior methods using 2,3-dichloropyridine under reflux, which yielded only 71% (WO2008/134969 A1, dioxane, 20 h) and 68.5% (CN101550130A, neat, 4 h) [1].

Organic Synthesis Process Chemistry Hydrazinopyridine Derivatives

Copper-Catalyzed Cyclization Efficiency: 51.7% vs 4.7% Overall Process Yield in Tetrachlorantraniliprole Synthesis

In the synthesis of tetrachlorantraniliprole, the copper-catalyzed cyclization of 3-chloro-2-hydrazinopyridine to form the pyrazolone intermediate is a key step. A six-step route incorporating this cyclization gave an overall yield of 51.7%, compared to only 4.7% for the initial seven-step process [1]. The >10-fold improvement is attributable to the efficiency of the hydrazinopyridine cyclization.

Agrochemical Synthesis Diamide Insecticides Process Optimization

Biological Activity: Protein Synthesis Inhibition and Apoptosis Induction in Lepidopteran Models

3-Chloro-2-hydrazinopyridine inhibits protein synthesis and induces apoptosis in lepidopteran species such as Drosophila melanogaster . This activity is attributed to hydrogen bonding with anthranilic acid and the lepidopteran ryanodine receptor . In contrast, the unsubstituted analog 2-hydrazinopyridine does not exhibit comparable ryanodine receptor engagement or insecticidal activity [1].

Insect Biochemistry Ryanodine Receptor Mode of Action

High-Purity Synthesis (>99%) with Reduced Hydrazine Consumption

The CN117945991A patent discloses a method using an inorganic base that reduces hydrazine hydrate consumption while achieving >96% yield and >99.5% GC purity [1]. This contrasts with earlier methods that required large excesses of hydrazine hydrate (e.g., 12 equiv in WO2008/134969 A1) and yielded lower purity [2].

Green Chemistry Process Safety Cost Efficiency

Quantitative Yield in 2,3-Dichloropyridine Route: 96% Yield, 98% Purity

A straightforward preparation from 2,3-dichloropyridine and hydrazine hydrate in 1,4-dioxane under reflux (6 h) affords 2-hydrazino-3-chloropyridine in 96% yield and 98% purity after simple filtration [1]. This method avoids the need for specialized starting materials like 2-fluoro-3-chloropyridine and provides a reliable benchmark for comparing alternative routes.

Laboratory Synthesis Preparative Methods Building Block Chemistry

Optimal Procurement and Application Scenarios for 3-Chloro-2-hydrazinopyridine Based on Quantitative Evidence


Large-Scale Synthesis of Diamide Insecticides (Chlorantraniliprole, Cyantraniliprole, Tetrachlorantraniliprole)

Procure 3-chloro-2-hydrazinopyridine manufactured via the CN117945991A or CN103588705A methods (>99% purity) to maximize yield in the copper-catalyzed cyclization step. The 11× overall yield improvement (51.7% vs 4.7%) demonstrated in tetrachlorantraniliprole synthesis [1] directly translates to lower cost of goods and reduced waste, making this compound indispensable for industrial-scale agrochemical manufacturing.

Medicinal Chemistry: Kinase Inhibitor and Anticancer Agent Development

Use high-purity 3-chloro-2-hydrazinopyridine as a versatile scaffold for synthesizing hydrazone derivatives with anticancer activity. The compound's demonstrated ability to inhibit protein synthesis and induce apoptosis supports its inclusion in hit-to-lead campaigns targeting cancer cell lines. The 2-hydrazino-3-chloro substitution pattern is essential for subsequent derivatization and biological activity [2].

Academic and Industrial Process Chemistry Research

For laboratories optimizing synthetic routes to pyrazolone and pyridazine derivatives, 3-chloro-2-hydrazinopyridine prepared via the 2-fluoro-3-chloropyridine method (99.53% yield, room temperature) [3] offers a superior starting material compared to lower-yielding or less pure alternatives. The reduced hydrazine consumption and mild conditions align with green chemistry principles and improve laboratory safety.

Reference Standard for Analytical Method Development

Due to its well-defined physicochemical properties (melting point 165–167°C, molecular weight 143.57 g/mol) and the availability of high-purity (>99%) material, 3-chloro-2-hydrazinopyridine is suitable for use as an analytical reference standard in HPLC, GC, and NMR method validation for quality control of diamide insecticide production.

Technical Documentation Hub

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